2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
CAS No.: 77373-45-6
Cat. No.: VC15723935
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77373-45-6 |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H13N3S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3,(H2,12,13,14) |
| Standard InChI Key | WVHVEKNMMTUUCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
2-Methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine features a bicyclic framework comprising a thiophene ring fused to a partially saturated pyrimidine moiety. The tetrahydro configuration of the benzothiophene ring enhances molecular stability, while the 2-methyl and 4-amine substituents modulate electronic and steric properties. The compound’s molecular formula is C₁₁H₁₃N₃S, with a molecular weight of 219.31 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.52 g/cm³ | |
| Boiling Point | 336.7°C at 760 mmHg | |
| Melting Point | 265°C (in DMF) | |
| Flash Point | 157.4°C | |
| pKa | 5.66 ± 0.20 |
The compound’s solubility profile is influenced by its amine group, which facilitates hydrogen bonding in polar solvents like dimethylformamide (DMF) . Its logP value, estimated at 2.1–2.5, suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration in neurological applications .
Synthesis and Manufacturing
Synthetic routes to 2-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine typically involve multi-step cyclization and functionalization processes. A common approach begins with the condensation of 2-aminothiophene derivatives with β-ketoesters, followed by ring closure and methylation. For example, reacting 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with ethyl acetoacetate under acidic conditions yields the pyrimidine core, which is subsequently methylated at the 2-position .
Critical challenges in synthesis include regioselective methylation and minimizing side reactions during cyclization. Advanced techniques such as microwave-assisted synthesis have reduced reaction times from 12–24 hours to under 2 hours, improving yields from 45% to 68% .
Applications in Medicinal Chemistry
Structural analogs of this compound have been explored as lead candidates in multiple therapeutic areas:
Table 2: Comparative Analysis of Structural Analogs
| Analog | Modification | Activity Enhancement |
|---|---|---|
| N-Butyl derivative | Alkyl chain at N4 | 3× improved CDK2 inhibition |
| 3,4-Dimethylphenyl derivative | Aromatic substitution | 10× increased lipophilicity |
| 5-Methyl isomer | Methyl at benzothiophene | Reduced cytotoxicity |
These modifications highlight the compound’s versatility as a scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
Recent Advances and Future Directions
Recent innovations focus on nanotechnology-enabled delivery systems. Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 4.2-fold in murine models, addressing solubility limitations . Computational studies using QSAR models have identified novel derivatives with predicted IC₅₀ values below 5 nM against CDK9, a target in HIV replication.
Future research should prioritize:
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In vivo toxicokinetic studies to establish therapeutic indices
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Development of enantioselective synthesis routes
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Exploration of combination therapies with existing kinase inhibitors
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